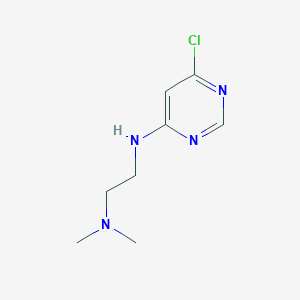

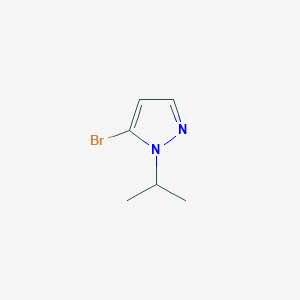

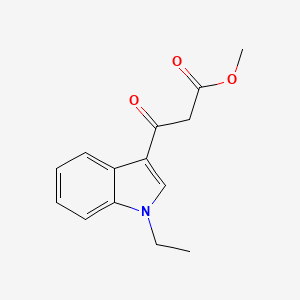

(S)-N-(1-(4-溴苯基)乙基)-2,2,2-三氟乙酰胺

描述

科学研究应用

抗伤害感受活性

包括具有溴苯基基团的烯胺酮化合物在内的烯胺酮化合物已被评估其抗伤害感受活性,表明在疼痛管理研究中具有潜在应用。例如,Masocha 等人(2016)研究了各种苯胺基烯胺酮在小鼠中的抗伤害感受作用,表明 GABA 受体在介导这些作用中发挥作用 (Masocha、Kombian 和 Edafiogho,2016)。

血红蛋白加合物

与 (S)-N-(1-(4-溴苯基)乙基)-2,2,2-三氟乙酰胺相关的化合物已被研究其与生物大分子的相互作用。蔡等人(1995)开发了一种方法来检查血红蛋白上 N-(2-氧代乙基)加合物的水平,这可能与毒理学研究和了解此类化合物对生物的影响有关 (蔡、迈尔斯和赫斯特,1995)。

药理剂

对新型 4-(3-乙基苯基)-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮的研究表明,探索类似结构的药理特性,包括 H1 抗组胺活性,突出了 (S)-N-(1-(4-溴苯基)乙基)-2,2,2-三氟乙酰胺在药物开发中的潜力 (Alagarsamy 等人,2009)。

代谢和毒性

了解相关化学结构的代谢和毒性可以为 (S)-N-(1-(4-溴苯基)乙基)-2,2,2-三氟乙酰胺的安全使用和潜在治疗应用提供信息。对 2-溴乙醇和环氧乙烷等化合物的代谢的研究提供了对卤代和氟代化合物的生物处理和潜在毒理学方面的见解 (琼斯和韦尔斯,1981)。

作用机制

Target of Action

The primary target of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is the μ-opioid receptor (MOR). The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids .

Mode of Action

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide acts as a full agonist at the μ-opioid receptor (MOR), with greater potency than morphine and less potency than fentanyl . Its analgesic effects are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .

Biochemical Pathways

The compound’s interaction with the μ-opioid receptor triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

As a potent µ-opioid agonist, it would be expected to have similar adme properties to other opioid substances .

Result of Action

The molecular and cellular effects of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide’s action include analgesia, sedation, and respiratory depression. These effects are due to its interaction with the μ-opioid receptor and subsequent modulation of neuronal activity .

Action Environment

The action, efficacy, and stability of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air . Furthermore, its effects can be potentiated or inhibited by the presence of other substances, such as other opioids or benzodiazepines .

属性

IUPAC Name |

N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSKNAGOEXFZER-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

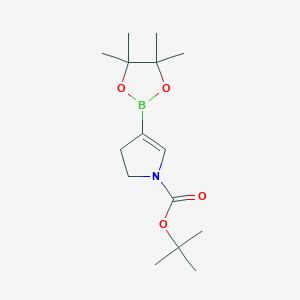

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)

![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)

![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)

![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)